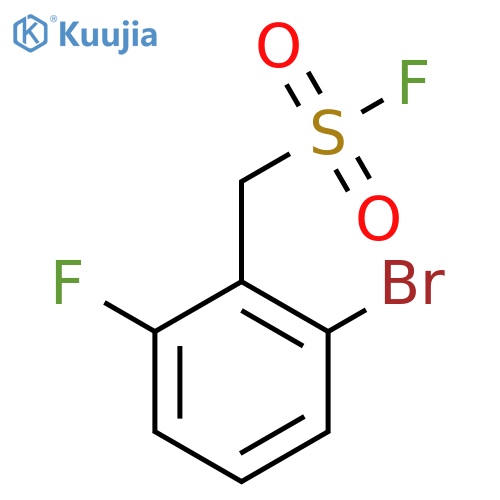Cas no 2171926-76-2 ((2-bromo-6-fluorophenyl)methanesulfonyl fluoride)

2171926-76-2 structure
商品名:(2-bromo-6-fluorophenyl)methanesulfonyl fluoride
(2-bromo-6-fluorophenyl)methanesulfonyl fluoride 化学的及び物理的性質
名前と識別子
-
- (2-bromo-6-fluorophenyl)methanesulfonyl fluoride
- 2171926-76-2
- EN300-1450550
-
- インチ: 1S/C7H5BrF2O2S/c8-6-2-1-3-7(9)5(6)4-13(10,11)12/h1-3H,4H2
- InChIKey: TVUKBZLHIMCAFB-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC=C(C=1CS(=O)(=O)F)F
計算された属性
- せいみつぶんしりょう: 269.91617g/mol
- どういたいしつりょう: 269.91617g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 262
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 42.5Ų
(2-bromo-6-fluorophenyl)methanesulfonyl fluoride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1450550-2500mg |
(2-bromo-6-fluorophenyl)methanesulfonyl fluoride |
2171926-76-2 | 2500mg |
$1707.0 | 2023-09-29 | ||
| Enamine | EN300-1450550-5000mg |
(2-bromo-6-fluorophenyl)methanesulfonyl fluoride |
2171926-76-2 | 5000mg |
$2525.0 | 2023-09-29 | ||
| Enamine | EN300-1450550-50mg |
(2-bromo-6-fluorophenyl)methanesulfonyl fluoride |
2171926-76-2 | 50mg |
$732.0 | 2023-09-29 | ||
| Enamine | EN300-1450550-1.0g |
(2-bromo-6-fluorophenyl)methanesulfonyl fluoride |
2171926-76-2 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-1450550-10000mg |
(2-bromo-6-fluorophenyl)methanesulfonyl fluoride |
2171926-76-2 | 10000mg |
$3746.0 | 2023-09-29 | ||
| Enamine | EN300-1450550-250mg |
(2-bromo-6-fluorophenyl)methanesulfonyl fluoride |
2171926-76-2 | 250mg |
$801.0 | 2023-09-29 | ||
| Enamine | EN300-1450550-500mg |
(2-bromo-6-fluorophenyl)methanesulfonyl fluoride |
2171926-76-2 | 500mg |
$836.0 | 2023-09-29 | ||
| Enamine | EN300-1450550-100mg |
(2-bromo-6-fluorophenyl)methanesulfonyl fluoride |
2171926-76-2 | 100mg |
$767.0 | 2023-09-29 | ||
| Enamine | EN300-1450550-1000mg |
(2-bromo-6-fluorophenyl)methanesulfonyl fluoride |
2171926-76-2 | 1000mg |
$871.0 | 2023-09-29 |
(2-bromo-6-fluorophenyl)methanesulfonyl fluoride 関連文献
-
Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
-
Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401
2171926-76-2 ((2-bromo-6-fluorophenyl)methanesulfonyl fluoride) 関連製品
- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)
- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)
- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)
- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)
- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)
- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)
- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)
- 1622100-48-4(7-methoxy-8-methylquinoline)
- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)
推奨される供給者
TAIXING JOXIN BIO-TEC CO.,LTD.
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
